molecular formula C12H13NO4 B041211 (S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate CAS No. 104597-98-0

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

Cat. No. B041211
M. Wt: 235.24 g/mol
InChI Key: GTZJUBQWCWZING-NKUHCKNESA-N
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Description

Synthesis Analysis

The synthesis of related aziridine compounds often involves strategies like ring transformation of aziridines with various substituents, indicating the versatility and reactivity of the aziridine moiety in synthetic processes. For example, D’hooghe et al. (2006) demonstrated the synthesis of 1-arylmethyl-2-(cyanomethyl)aziridines and their conversion into methyl N-(2-cyanocyclopropyl)benzimidates, showcasing aziridine's utility in generating biologically relevant derivatives (D’hooghe, M., Mangelinckx, S., Persyn, E., Van Brabandt, W., & De Kimpe*, N., 2006).

Molecular Structure Analysis

Aziridines like "(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate" possess unique molecular structures that enable a wide range of chemical transformations. The crystal structure analysis of benzyl (–)-(2S)-1-trityl-2-aziridinecarboxylate by Korn et al. (1993) reveals insights into the stereochemistry and reactivity of aziridines, highlighting the importance of the aziridine ring in synthetic chemistry (Korn, A., Rudolph‐Böhner, S., Moroder, L., & Hiller, Wolfgang, 1993).

Chemical Reactions and Properties

Aziridine rings, including those in "(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate," are known for their reactivity, particularly in ring-opening reactions. Nakajima et al. (1983) explored the synthesis of optically active S-alkylcysteine and lanthionine derivatives via the ring-opening reaction of aziridines with thiols, demonstrating the chemical versatility of aziridines (Nakajima, K., Oda, H., & Okawa, K., 1983).

Scientific Research Applications

  • Synthesis of Methyleneaminodipeptides : A study demonstrated that the ring-opening reaction of a 2-(t-butoxycarbonylmethyl)aziridine derivative is regioselective, facilitating the synthesis of methyleneaminodipeptides using the -amine of a lysine ester (Thierry & Servajean, 2004).

  • Asymmetric Synthesis of Amphetamine-Type Compounds : Ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates can lead to asymmetric synthesis of amphetamine-type compounds with high optical purity (Manaka et al., 2007).

  • Production of Enantiomerically Pure 1H-Aziridine : Hydrogenation of 1-benzyl-aziridine-2-carboxylic acid ethyl ester yields enantiomerically pure 1H-aziridine, depending on reaction time (Ambrosi et al., 1994).

  • Synthesis of LFA-1 Antagonist BIRT-377 : A highly diastereoselective alkylation method for aziridines was developed, enabling the synthesis of LFA-1 antagonist BIRT-377, a potential therapeutic agent for autoimmune diseases (Patwardhan et al., 2005).

  • Synthesis of Polyhydroxylated Piperidine and Pyrrolidine Alkaloids : Aziridine carboxylate synthesis leads to these alkaloids, which have potential glycosidase inhibitory activity (Dhavale et al., 2005).

  • Synthesis of Novel Aziridine Derivatives : The study on the photochemical synthesis of alkyl 2,2-dimethyl-3-(2-methylpropenyl)aziridine-1-carboxylates and 3,3-dimethylaziridine-1,2-dicarboxylates highlights potential applications in novel compound synthesis (Sammes & Rahman, 1972).

  • Preparation of Polysubstituted Amino Acids : A method for preparing 2,2,3-trisubstituted methyl 1-benzoylaziridine-2-carboxylates enables the synthesis of polysubstituted amino acids with different substituents (Papa & Tomasini, 2000).

  • Synthesis of Optically Active Materials : Synthesis of L-aziridine-2-carboxylate and its derivatives shows promise for optically active materials (Nakajima et al., 1978).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2S)-aziridine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-16-11(14)10-7-13(10)12(15)17-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZJUBQWCWZING-NKUHCKNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10909050
Record name 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl 2-methyl aziridine-1,2-dicarboxylate

CAS RN

104597-98-0
Record name 1-Benzyl 2-methyl aziridine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10909050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PA Harris, SB Berger, JU Jeong, R Nagilla… - 2017 - ACS Publications
RIP1 regulates necroptosis and inflammation and may play an important role in contributing to a variety of human pathologies, including immune-mediated inflammatory diseases. Small…
Number of citations: 382 pubs.acs.org
CT Wilkinson - 2014 - eprints.hud.ac.uk
Limited examples of the successful ring expansion of aziridines with sulfonium ylides to generate azetidines are known, but typically result in functional groups on azetidine that are not …
Number of citations: 2 eprints.hud.ac.uk
M Zechner, CA Castro Jaramillo… - Journal of Medicinal …, 2023 - ACS Publications
Breast cancer resistance protein (BCRP, ABCG2) is an efflux transporter that plays a crucial role in multidrug resistance to antineoplastic drugs. Ko143, an analogue of the natural …
Number of citations: 1 pubs.acs.org
LIQ SUN, Q ZHAO, E MULL, EP GILLIS, PM SCOLA - ic.gc.ca
The present disclosure provides novel macrocyclic peptides which inhibit the PD-1/PD-L1 and PD-L1/CD80 protein/protein interaction, and thus are useful for the amelioration of various …
Number of citations: 2 www.ic.gc.ca

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